molecular formula C10H9BrO B030877 7-Bromo-1-tetralone CAS No. 32281-97-3

7-Bromo-1-tetralone

Cat. No. B030877
CAS RN: 32281-97-3
M. Wt: 225.08 g/mol
InChI Key: YGVDCGFUUUJCDF-UHFFFAOYSA-N
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Patent
US08741901B2

Procedure details

A solution of tetrabutylammonium tribromide (11.8 g, 24.4 mmol) in dichloromethane (80 ml) was added dropwise to a solution of the product from Step C (5.0 g, 22.2 mmol) in dichloromethane (20 ml) and methanol (20 ml) at room temperature over 1 hour. At completion of the addition, the mixture was stirred at room temperature for 15 hours and was then concentrated. The residue was taken into dichloromethane and was washed with saturated sodium bicarbonate three times. The organic layer was concentrated and the residue was dissolved in dimethylformamide (100 ml). Lithium carbonate (5.3 g, 71.1 mmol) and lithium bromide (4.1 g, 46.6 mmol) were added and the resulting mixture was stirred at 140° C. for 1.5 hours. After cooling to room temperature, the solids were filtered and rinsed with ethyl acetate. The filtrate was washed with water four times and dried over sodium sulfate to give 7-bromonaphthalen-1-ol (2.7 g, 56%): 1H NMR (300 MHz, CDCl3) δ 8.41 (d, J=1.8 Hz, 1H), 7.68 (d, J=8.7 Hz, 1H), 7.57 (dd, J=8.7, 1.8 Hz, 1H), 7.41 (d, J=8.4 Hz, 1H), 7.28-7.35 (m, 1H), 6.62 (d, J=7.2 Hz, 1H), 5.80 (br s, 1H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[Br:55][C:56]1[CH:65]=[C:64]2[C:59]([CH2:60][CH2:61][CH2:62][C:63]2=[O:66])=[CH:58][CH:57]=1.C(=O)([O-])[O-].[Li+].[Li+].[Br-].[Li+]>ClCCl.CO>[Br:55][C:56]1[CH:65]=[C:64]2[C:59]([CH:60]=[CH:61][CH:62]=[C:63]2[OH:66])=[CH:58][CH:57]=1 |f:0.1.2.3.4.5,7.8.9,10.11|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
4.1 g
Type
reactant
Smiles
[Br-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
WASH
Type
WASH
Details
was washed with saturated sodium bicarbonate three times
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dimethylformamide (100 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 140° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
rinsed with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with water four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC=C2C=CC=C(C2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.